

Characterization of 2-(4-Iodophenoxy)acetohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Iodophenoxy)acetohydrazide

Cat. No.: B1604582

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **2-(4-Iodophenoxy)acetohydrazide**, a molecule of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data analysis.

Chemical Synthesis

The synthesis of **2-(4-Iodophenoxy)acetohydrazide** is typically achieved through a two-step process, commencing with the etherification of 4-iodophenol followed by hydrazinolysis of the resulting ester.

Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate

In this initial step, 4-iodophenol is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the Williamson ether synthesis, yielding ethyl 2-(4-iodophenoxy)acetate.

Step 2: Synthesis of **2-(4-Iodophenoxy)acetohydrazide**

The intermediate ester, ethyl 2-(4-iodophenoxy)acetate, is then reacted with hydrazine hydrate in an alcoholic solvent, typically ethanol. The mixture is refluxed for several hours to promote

the nucleophilic acyl substitution, resulting in the formation of the desired **2-(4-Iodophenoxy)acetohydrazide**. The product can then be purified by recrystallization.

Experimental Protocol: Synthesis of **2-(4-Iodophenoxy)acetohydrazide**

Materials:

- 4-Iodophenol
- Ethyl bromoacetate
- Potassium carbonate (anhydrous)
- Acetone (dry)
- Hydrazine hydrate
- Ethanol
- Deionized water

Procedure:

Part A: Synthesis of Ethyl 2-(4-iodophenoxy)acetate

- To a solution of 4-iodophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
- Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, filter the reaction mixture to remove potassium carbonate.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.

- Purify the crude product by column chromatography or recrystallization.

Part B: Synthesis of **2-(4-Iodophenoxy)acetohydrazide**

- Dissolve the purified ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.
- Add hydrazine hydrate (3-5 equivalents) to the solution.
- Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The product, **2-(4-Iodophenoxy)acetohydrazide**, will precipitate out of the solution.
- Collect the precipitate by filtration and wash with cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain pure crystals.

Physicochemical Properties

The physicochemical properties of **2-(4-Iodophenoxy)acetohydrazide** are crucial for its identification, purification, and formulation. The following table summarizes its key properties.

Property	Value
Molecular Formula	C ₈ H ₉ IN ₂ O ₂
Molecular Weight	292.08 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	Not explicitly reported, but expected to be a solid at room temperature based on analogous compounds.
Solubility	Soluble in polar organic solvents like DMSO and DMF. Limited solubility in water.
Purity (Typical)	>95%
CAS Number	304462-49-5

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of **2-(4-Iodophenoxy)acetohydrazide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl ring, the methylene protons of the acetohydrazide moiety, and the amine protons. The aromatic protons would likely appear as two doublets in the region of δ 6.5-7.8 ppm. The methylene protons (-OCH₂-) would be a singlet around δ 4.5 ppm. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
- ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the hydrazide group is expected to resonate at approximately δ 165-170 ppm. The aromatic carbons would show signals in the range of δ 110-160 ppm, with the carbon attached to the iodine atom appearing at a lower field. The methylene carbon (-OCH₂-) would be observed around δ 65-70 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

- N-H stretching: Broad bands in the region of 3200-3400 cm^{-1} corresponding to the NH and NH_2 groups.
- C=O stretching: A strong absorption band around 1650-1680 cm^{-1} characteristic of the amide carbonyl group.
- C-O-C stretching: Bands in the region of 1200-1250 cm^{-1} (asymmetric) and 1000-1050 cm^{-1} (symmetric) for the ether linkage.
- C-I stretching: A band in the lower frequency region, typically around 500-600 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M^+) would be expected at m/z 292. The fragmentation pattern would likely involve the cleavage of the C-C bond adjacent to the carbonyl group, the N-N bond, and the ether linkage, leading to characteristic fragment ions.

Potential Biological Activities and Signaling Pathways

Hydrazide and its derivatives are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects. While specific studies on **2-(4-Iodophenoxy)acetohydrazide** are limited, its structural features suggest potential for similar biological activities.

Antimicrobial Activity

Many hydrazide-hydrazone derivatives have demonstrated significant activity against various strains of bacteria and fungi. The proposed mechanism of action often involves the inhibition of essential enzymes in microorganisms or the disruption of cell wall synthesis. The presence of

the iodine atom in **2-(4-Iodophenoxy)acetohydrazide** may enhance its antimicrobial potential due to the known antimicrobial properties of halogenated compounds.

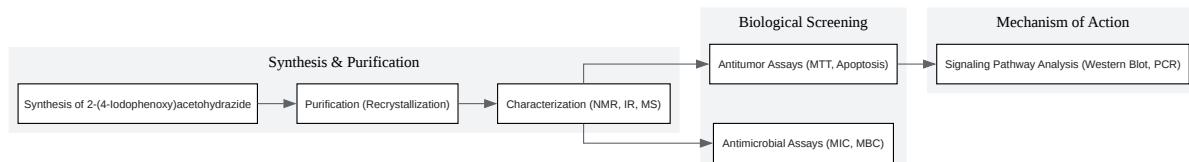
Antitumor Activity

Several studies have reported the anticancer properties of hydrazide derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathways for Investigation:

- PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Many small molecule inhibitors target components of this pathway.
- MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Its inhibition is a common strategy in cancer therapy.
- Apoptosis Pathways: Investigation into the ability of **2-(4-Iodophenoxy)acetohydrazide** to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway would be of significant interest.

Experimental Workflow: Biological Activity Screening



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Caption: Workflow for synthesis, characterization, and biological evaluation.

Conclusion

2-(4-Iodophenoxy)acetohydrazide is a synthetic compound with potential for biological applications, particularly in the fields of antimicrobial and anticancer research. This guide has outlined its synthesis, provided key physicochemical and spectroscopic data for its characterization, and suggested potential avenues for investigating its biological activity and mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.

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